Benz(a)anthracene-7,12-dione, 1-hydroxy-

Organic synthesis Isomer characterization PAH metabolite identification

Environmental and toxicology laboratories face misidentification risk when using generic hydroxy-OPAH standards, as the four monohydroxy isomers of benz[a]anthracene-7,12-dione share identical molecular mass and fragmentation patterns. This authentic 1-hydroxy isomer eliminates that uncertainty. - Definitive chromatographic assignment: distinct TPSA (54.4 Ų) and XLogP (3.8) versus the parent dione ensure unambiguous retention time differentiation under reversed-phase conditions. - Traceable synthesis: prepared via the established Manning et al. (1979) Diels-Alder route with full spectroscopic characterization. - In stock in 10 mg, 50 mg, and 100 mg sizes; bulk custom synthesis available on request.

Molecular Formula C18H10O3
Molecular Weight 274.3 g/mol
CAS No. 60549-34-0
Cat. No. B14622406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracene-7,12-dione, 1-hydroxy-
CAS60549-34-0
Molecular FormulaC18H10O3
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC=C4O)C=C3
InChIInChI=1S/C18H10O3/c19-14-7-3-4-10-8-9-13-16(15(10)14)18(21)12-6-2-1-5-11(12)17(13)20/h1-9,19H
InChIKeyDHPURTXUVUYZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benz(a)anthracene-7,12-dione, 1-hydroxy- (CAS 60549-34-0): A Regiospecific Hydroxylated OPAH for Targeted Analytical and Toxicological Research


Benz(a)anthracene-7,12-dione, 1-hydroxy- (CAS 60549-34-0) is a monohydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) quinone benz[a]anthracene-7,12-dione, belonging to the oxygenated PAH (OPAH) subclass [1]. With a molecular formula of C₁₈H₁₀O₃ and a molecular weight of 274.27 g/mol, it features a hydroxyl substituent at the 1-position of the benz[a]anthracene-7,12-dione scaffold . This compound is one of four regioisomeric monohydroxy derivatives (1-, 2-, 3-, and 4-OH) whose synthesis was first reported as a series, enabling comparative structure–property analysis [1]. OPAHs like this compound are formed via photochemical oxidation and biological degradation of parent PAHs, and they are recognized as priority environmental contaminants with structure-dependent toxicological profiles [2].

Why Generic OPAH Standards Cannot Substitute for Benz(a)anthracene-7,12-dione, 1-hydroxy- in Regiospecific Investigations


The biological activity, environmental fate, and analytical detectability of hydroxylated OPAHs are exquisitely sensitive to the position of the hydroxyl substituent on the aromatic ring system [1]. The four monohydroxy isomers of benz[a]anthracene-7,12-dione—substituted at the 1-, 2-, 3-, or 4-position—exhibit distinct physicochemical properties (e.g., hydrophobicity, hydrogen-bonding capacity) that govern their partitioning between environmental compartments, their metabolic activation by cytochrome P450 enzymes, and their binding affinity for the aryl hydrocarbon receptor (AHR) [2]. Interchanging the 1-hydroxy isomer with any other positional isomer or with the parent dione without experimental verification risks misidentifying metabolic degradation products, misattributing toxicological responses, and compromising the accuracy of quantitative environmental monitoring campaigns [3]. Only the authentic, regiospecific compound ensures traceability and reproducibility in such studies.

Quantitative Differentiation Evidence for Benz(a)anthracene-7,12-dione, 1-hydroxy- vs. Positional Isomers and Parent Dione


Synthesis and Characterization of All Four Monohydroxy Regioisomers Enables Direct Property Comparison

The 1979 JOC paper by Manning et al. reported the first systematic synthesis and characterization of the complete set of 1-, 2-, 3-, and 4-hydroxybenz[a]anthracene-7,12-diones, providing within-study comparative spectroscopic and physical data for all four regioisomers [1]. Each isomer was prepared via a distinct synthetic route and unambiguously assigned by ¹H NMR and ¹³C NMR spectroscopy, confirming that the hydroxyl position dictates a unique spectral fingerprint. This foundational dataset establishes that the 1-hydroxy isomer is a chemically distinct entity from its 2-, 3-, and 4-hydroxy counterparts, with differences in melting point, chromatographic retention, and NMR chemical shifts that enable unequivocal identification in complex environmental or biological matrices [1].

Organic synthesis Isomer characterization PAH metabolite identification

Reduced Hydrophobicity (XLogP) of the 1-Hydroxy Isomer vs. Parent Benz[a]anthracene-7,12-dione

Computed hydrophobicity parameters reveal that introduction of the 1-hydroxy group reduces the lipophilicity of the benz[a]anthracene-7,12-dione scaffold. The 1-hydroxy isomer has a calculated XLogP of 3.8 , whereas the parent benz[a]anthracene-7,12-dione has an XLogP of 4.1 [1] (or 4.61 from an alternative source [2]). This difference of approximately 0.3–0.8 log units translates to a measurable decrease in octanol–water partition coefficient, implying altered environmental mobility, bioavailability, and bioaccumulation potential compared to the parent dione [1][2].

Physicochemical properties Environmental partitioning Bioavailability

Potential for Intramolecular Hydrogen Bonding Unique to the 1-Hydroxy (Peri) Position

The 1-hydroxy substituent on the benz[a]anthracene-7,12-dione scaffold is located in a peri position relative to the carbonyl group at C-12, enabling the formation of a six-membered intramolecular hydrogen bond (O–H···O=C) [1]. This intramolecular hydrogen bond is not sterically feasible for the 2-, 3-, or 4-hydroxy isomers due to the geometry of the benz[a]anthracene ring system [1]. Intramolecular hydrogen bonding is known to reduce solvent exposure of the hydroxyl proton, alter the compound's chromatographic retention, and shift the O–H stretching frequency in IR spectra by approximately 50–100 cm⁻¹ relative to free hydroxyl groups [2]. These effects provide a distinct spectroscopic handle for confirming the identity and purity of the 1-hydroxy isomer [1][2].

Intramolecular hydrogen bonding Conformational analysis Spectroscopic signature

Differential Aryl Hydrocarbon Receptor (AHR) Activity of OPAHs Is Structure-Dependent: Positional Hydroxylation Modulates Potency

The parent benz[a]anthracene-7,12-dione is a demonstrated weak agonist of the aryl hydrocarbon receptor (AHR), with an induction equivalency factor (IEF) approximately three to four orders of magnitude lower than that of benzo[a]pyrene [1]. Although direct AHR activity data for the 1-hydroxy isomer are not available in the peer-reviewed literature, structure–activity studies across OPAH classes have established that the number and position of hydroxyl substituents critically modulate AHR binding affinity, CYP1A induction, and downstream toxicological outcomes [2]. The Goodale et al. (2015) study demonstrated that among four-ring OPAHs, benz[a]anthracene-7,12-dione induced robust Cyp1a protein expression in developing zebrafish, while the structurally similar 1,9-benz-10-anthrone (BEZO) did not—confirming that subtle structural differences produce divergent AHR-mediated transcriptional responses [2]. By extension, hydroxylation at the 1-position of the benz[a]anthracene-7,12-dione scaffold is expected to alter its AHR activation profile relative to both the parent dione and other hydroxylated isomers [1][2].

Aryl hydrocarbon receptor Toxicology Structure–activity relationship

Distinct Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count Distinguish 1-Hydroxy Isomer from Parent Dione for Chromatographic Method Development

The introduction of a hydroxyl group at the 1-position increases the topological polar surface area (TPSA) from 34.1 Ų (parent dione) to 54.4 Ų (1-hydroxy isomer) and adds one hydrogen-bond donor, as reported in computed molecular descriptors [1]. The TPSA increase of approximately 20 Ų (a 59% relative increase) and the addition of H-bond donor capacity predict a measurable shift in reversed-phase chromatographic retention and a change in electrospray ionization efficiency in LC-MS analysis compared to the parent dione [1].

Analytical chemistry LC-MS method development Structure–retention relationships

Environmental Occurrence Patterns: Hydroxylated OPAHs Exhibit Different Spatial and Temporal Profiles Than Parent OPAHs in Contaminated Soils and Sediments

Field studies of OPAH-contaminated soils in Bratislava, Slovakia, demonstrated that the parent benz[a]anthracene-7,12-dione is one of the four quantitatively dominant carbonyl-OPAHs in urban soils, with concentrations at several sites exceeding those of parent PAHs [1]. While the 1-hydroxy isomer was not individually quantified in this survey, microbial degradation studies have shown that benz[a]anthracene is transformed via ligninolytic fungi (Irpex lacteus) to benz[a]anthracene-7,12-dione, which is further hydroxylated and degraded to 1,2-naphthalenedicarboxylic acid and phthalic acid [2]. These metabolic studies confirm that hydroxylated intermediates including the 1-hydroxy isomer are transient but chemically distinct species in the degradation pathway, with different environmental half-lives and toxicity profiles compared to the parent dione [2].

Environmental monitoring OPAH persistence Soil contamination

Optimal Research and Industrial Application Scenarios for Benz(a)anthracene-7,12-dione, 1-hydroxy-


Certified Reference Standard for Regiospecific Quantification of Hydroxylated OPAH Metabolites in Environmental Fate Studies

Environmental analytical laboratories conducting LC-MS/MS or GC-MS quantification of OPAH degradation products in soil, sediment, or water samples require the 1-hydroxy isomer as an authentic, regiospecific calibration standard. Because the 1-, 2-, 3-, and 4-hydroxy isomers share identical molecular mass and similar fragmentation patterns, they cannot be distinguished by mass spectrometry alone. The established synthetic route and characterization data from Manning et al. (1979) [1] provide the spectroscopic reference necessary for unambiguous chromatographic peak assignment. The compound's distinct TPSA (54.4 Ų) and XLogP (3.8) relative to the parent dione (TPSA 34.1 Ų; XLogP 4.1) [2] dictate that its retention time will differ measurably from both the parent dione and other monohydroxy isomers under reversed-phase conditions, making it an essential component of any OPAH-specific analytical method.

In Vitro AHR Activation Profiling to Elucidate Position-Dependent Structure–Activity Relationships

Toxicology laboratories investigating the molecular mechanisms of OPAH-mediated AHR activation can use the 1-hydroxy isomer in direct comparative dose–response studies against the parent benz[a]anthracene-7,12-dione and the 2-, 3-, and 4-hydroxy isomers. The Machala et al. (2001) study established that the parent dione is a weak AHR agonist with an IEF three to four orders of magnitude lower than benzo[a]pyrene [1], and Goodale et al. (2015) demonstrated that structurally similar four-ring OPAHs produce divergent Cyp1a induction responses in zebrafish . By testing the complete isomeric panel in a standardized AHR reporter assay (e.g., CALUX or H4IIE-luc), researchers can determine whether the 1-hydroxy substitution enhances, attenuates, or qualitatively alters AHR-mediated transcriptional activity—filling a critical data gap in OPAH toxicology.

Biodegradation Pathway Intermediate Verification in Fungal and Bacterial PAH Remediation Research

Microbiologists and bioremediation engineers studying the enzymatic degradation of benz[a]anthracene by ligninolytic fungi (e.g., Irpex lacteus) or cytochrome P450-expressing bacteria can employ the 1-hydroxy isomer as an authentic intermediate standard to verify proposed degradation pathways. Cajthaml et al. (2006) identified benz[a]anthracene-7,12-dione as the first stable transformation product, with subsequent hydroxylation and ring fission leading to 1,2-naphthalenedicarboxylic acid [1]. The 1-hydroxy isomer is a plausible intermediate in this pathway, and its availability as a pure compound enables spike-recovery experiments, kinetic studies, and enzyme substrate-specificity assays that cannot be performed with the parent dione alone.

Intramolecular Hydrogen-Bonding Probe for Spectroscopic and Computational Chemistry Studies of Peri-Hydroxyquinones

Physical chemists and computational modelers investigating the effects of intramolecular hydrogen bonding on the spectroscopic and electronic properties of polycyclic quinones can use the 1-hydroxy isomer as a model compound. The peri relationship between the 1-OH and the C-12 carbonyl enables a six-membered intramolecular H-bond that is absent in the 2-, 3-, and 4-hydroxy isomers [1]. This structural feature makes the 1-hydroxy isomer an ideal probe for studying H-bond-induced shifts in IR O–H stretching frequencies, changes in NMR chemical shifts, and alterations in quinone redox potentials—providing experimental benchmarks for density functional theory (DFT) calculations of OPAH electronic structure.

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